molecular formula C7H3Cl2NS B1312334 2,7-Dichlorobenzo[d]thiazole CAS No. 2942-23-6

2,7-Dichlorobenzo[d]thiazole

Cat. No.: B1312334
CAS No.: 2942-23-6
M. Wt: 204.08 g/mol
InChI Key: MBKFIAXHERNXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichlorobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Cl2NS. It belongs to the class of thiazole compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2,7-Dichlorobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves the formation of a stable complex, which can lead to the inhibition of enzyme activity. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the inhibition of cytochrome P450 enzymes by this compound can affect the metabolism of other compounds, leading to altered pharmacokinetics and pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of this compound into reactive metabolites, which can further interact with cellular macromolecules. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dichlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2,7-dichloroaniline with carbon disulfide and sulfur monochloride under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2,7-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzo[d]thiazole
  • 2,5-Dichlorobenzo[d]thiazole
  • 2,4-Dichlorobenzo[d]thiazole

Uniqueness

2,7-Dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms on the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorobenzo[d]thiazole derivatives .

Properties

IUPAC Name

2,7-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKFIAXHERNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462272
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-23-6
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-dichloroaniline via 7-chloro-2-mercaptobenzothiazole as described for 2,5-dichloro-1,3-benzothiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichlorobenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2,7-Dichlorobenzo[d]thiazole
Reactant of Route 3
2,7-Dichlorobenzo[d]thiazole
Reactant of Route 4
2,7-Dichlorobenzo[d]thiazole
Reactant of Route 5
2,7-Dichlorobenzo[d]thiazole
Reactant of Route 6
2,7-Dichlorobenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.